1,4-Diamino-5,8-dihydroxy-9,10-anthracenedione
CAS No.: 16517-70-7
Cat. No.: VC20873420
Molecular Formula: C14H10N2O4
Molecular Weight: 270.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16517-70-7 |
|---|---|
| Molecular Formula | C14H10N2O4 |
| Molecular Weight | 270.24 g/mol |
| IUPAC Name | 1,4-diamino-5,8-dihydroxyanthracene-9,10-dione |
| Standard InChI | InChI=1S/C14H10N2O4/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4,17-18H,15-16H2 |
| Standard InChI Key | QVEMRPAUHFWHRV-UHFFFAOYSA-N |
| SMILES | C1=CC(=C2C(=C1N)C(=O)C3=C(C=CC(=C3C2=O)O)O)N |
| Canonical SMILES | C1=CC(=C2C(=C1N)C(=O)C3=C(C=CC(=C3C2=O)O)O)N |
Introduction
1,4-Diamino-5,8-dihydroxy-9,10-anthracenedione, also known as 5,8-Di-Amino-1,4-Dihydroxy-Anthraquinone, is an organic compound belonging to the class of anthraquinones. It features two amino groups and two hydroxyl groups attached to the anthracene backbone. This structure contributes significantly to its reactivity and potential applications in various fields such as dyes, pigments, and pharmaceuticals.
Synthesis Methods
The synthesis of 1,4-Diamino-5,8-dihydroxy-9,10-anthracenedione typically involves several steps:
Synthetic Routes
One common method involves the nitration of anthraquinone followed by reduction to introduce amino groups (-NH2). Hydroxyl groups (-OH) can be introduced through hydroxylation reactions.
Industrial Production Methods
Industrial production often employs large-scale nitration and reduction processes optimized for high yield and purity.
Biological Significance
Anthraquinones are known for their diverse biological activities:
Antimicrobial Activity
Some derivatives of anthraquinones show promising antimicrobial activity against various bacteria and fungi .
Other Applications
These compounds can also be used in dyeing processes due to their chromophoric nature.
Research Findings
While there is extensive research on anthraquinones generally:
-
Specific studies focusing on **1,4-Diamino-5,8-dihydroxy-9,
anthracenedione are not widely documented. -
Related compounds like other diaminoanthraquinones have shown positive results in biological assays such as fixation of lactate dehydrogenase or antibacterial activities .
Given the lack of specific data directly related to this compound's biological efficacy or clinical trials involvement at present time it remains an area open for further investigation.
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